1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
This compound is a urea derivative featuring a pyrimidine ring substituted with methoxy and methyl groups at the 6- and 2-positions, respectively, and a 3,4,5-trimethoxyphenyl moiety.
Properties
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-23-19(12-20(24-13)31-4)25-14-6-8-15(9-7-14)26-22(28)27-16-10-17(29-2)21(32-5)18(11-16)30-3/h6-12H,1-5H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARCQWOLGGVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Amination of the Phenyl Ring: The phenyl ring is aminated using a suitable amine, such as aniline, in the presence of a catalyst like palladium on carbon (Pd/C).
Coupling Reaction: The aminated phenyl ring is then coupled with the pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution Reagents: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Amines
Substitution Products: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions at the molecular level.
Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer, due to its ability to interact with specific molecular targets.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs: Urea Derivatives
Urea derivatives with substituted phenyl groups exhibit varied biological activities depending on substituent patterns:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 2,4-difluoro in 5f ) may enhance target binding but reduce solubility, whereas methoxy groups (e.g., 5g ) improve solubility but may reduce potency .
Heterocyclic Compounds with 3,4,5-Trimethoxyphenyl Moieties
Non-urea compounds with the 3,4,5-trimethoxyphenyl group highlight structural diversity in drug design:
Key Observations :
- Core Flexibility: Azetidin-2-one derivatives (e.g., 14) demonstrate that non-urea scaffolds can retain tubulin-targeting activity, suggesting the 3,4,5-trimethoxyphenyl group is a critical pharmacophore .
- Synthetic Accessibility : Triazole derivatives (e.g., ) require fewer synthetic steps than urea analogs but may lack hydrogen-bonding capacity .
Substituent Effects on Activity
Biological Activity
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a pyrimidine ring, an aniline derivative, and a urea moiety. Its molecular formula is with a molecular weight of approximately 428.51 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and amino groups facilitate binding to target sites, potentially inhibiting enzymatic activity involved in various cellular processes.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of similar compounds derived from the diaryl urea class against various cancer cell lines. For instance, derivatives exhibiting significant inhibition against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines have been reported.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. The structural features allow it to act as an inhibitor for various kinases and other enzymes critical in cancer progression and other diseases.
Case Studies
- Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested for their effects on cancer cell lines using the MTT assay. The results indicated that modifications on the pyrimidine ring significantly influenced their biological activity, with some derivatives showing comparable efficacy to established chemotherapeutics like Sorafenib .
- Mechanistic Insights : Molecular docking studies have suggested that the urea moiety forms hydrogen bonds with active site residues in target enzymes, enhancing binding affinity and specificity . This insight is crucial for optimizing the design of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
